molecular formula C14H13N3O2S B2670803 N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide CAS No. 401591-20-6

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide

Cat. No. B2670803
CAS RN: 401591-20-6
M. Wt: 287.34
InChI Key: FXJCEODYVRXNEC-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide, also known as GSK-J4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2013 by researchers at GlaxoSmithKline and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide works by binding to the active site of JMJD3 and preventing it from removing methyl groups from histone proteins. This results in changes to the chromatin structure and altered gene expression patterns. This compound has been shown to be a selective inhibitor of JMJD3, with little effect on other histone demethylases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal studies, it has been shown to reduce the severity of autoimmune disorders and improve outcomes in models of sepsis and ischemic stroke.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide in lab experiments is its selectivity for JMJD3, which allows researchers to specifically target this enzyme without affecting other histone demethylases. However, one limitation is that this compound is a relatively new compound and its long-term effects on cells and organisms are not yet fully understood.

Future Directions

There are many potential future directions for research on N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of several types of cancer cells. Another area of interest is its potential use in treating autoimmune disorders, as it has been shown to reduce inflammation and improve outcomes in animal models of these diseases. Additionally, further research is needed to fully understand the long-term effects of this compound on cells and organisms.

Synthesis Methods

The synthesis of N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide involves several steps, including the reaction of 6-chloroindazole with 4-methylbenzene-1-sulfonyl chloride to form the intermediate compound, which is then treated with ammonia to produce the final product. The synthesis of this compound is relatively straightforward, making it a desirable compound for use in scientific research.

Scientific Research Applications

N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide has been shown to have a variety of potential therapeutic applications, particularly in the field of epigenetics. It is a potent inhibitor of the histone demethylase JMJD3, which plays a key role in the regulation of gene expression. By inhibiting JMJD3, this compound can alter gene expression patterns and potentially treat a variety of diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11-9-15-16-14(11)8-12/h2-9,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJCEODYVRXNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322403
Record name N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

401591-20-6
Record name N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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